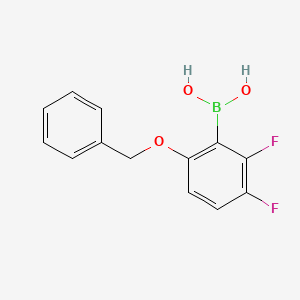

2,3-Difluoro-6-benzyloxyphenylboronic acid

描述

2,3-Difluoro-6-benzyloxyphenylboronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2,3-Difluoro-6-benzyloxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its organoboron group to the palladium catalyst . This is a key step in the Suzuki–Miyaura cross-coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis . The reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups . Additionally, the reaction conditions are generally mild, which contributes to the environmental benignity of the process .

生物活性

2,3-Difluoro-6-benzyloxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its ability to interact with biological targets, influencing various biochemical pathways. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHB FO

- Molecular Weight: 233.04 g/mol

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in biological systems for the modulation of enzyme activity. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity: It acts as a selective inhibitor for certain kinases and enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of this compound can inhibit DYRK1A kinase, which plays a role in cognitive functions and neurodegenerative diseases .

- Interaction with Insulin: Research indicates that boronic acids can stabilize insulin and enhance its activity. Molecular docking studies suggest that this compound may improve insulin's pharmacokinetic properties by modulating its interaction with insulin receptors .

Antidiabetic Properties

The compound has been investigated for its potential in treating diabetes. Boronic acids are known to enhance insulin secretion and improve glucose tolerance. The pharmacological effects include:

- Increased Insulin Sensitivity: Studies demonstrate that administration of boronic acids can lead to improved glucose homeostasis in diabetic models .

- Beta-cell Proliferation: It has been suggested that these compounds may stimulate the proliferation of pancreatic beta-cells, which is critical for insulin production and regulation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound:

- Cognitive Enhancement: In animal models, this compound has shown promise in improving memory and learning deficits associated with conditions like Down syndrome through DYRK1A inhibition .

Case Studies

- DYRK1A Inhibition in Down Syndrome:

- Insulin Interaction Studies:

Data Table: Biological Activities Overview

科学研究应用

Pharmaceutical Applications

1.1 Therapeutic Potential

Boronic acids, including 2,3-difluoro-6-benzyloxyphenylboronic acid, are increasingly recognized for their potential in treating metabolic disorders such as diabetes and obesity. These compounds can inhibit key enzymes involved in lipid metabolism and glucose regulation. For instance, they have shown effectiveness in modulating the activity of hormone-sensitive lipase, which is crucial in managing insulin resistance and dyslipidemia .

1.2 Mechanism of Action

The mechanism involves the inhibition of specific enzymes that contribute to metabolic syndromes. The boronic acid structure allows for reversible binding to serine residues in the active sites of these enzymes, thereby reducing their activity. This property is particularly beneficial in developing treatments for conditions like type 2 diabetes and obesity-related disorders .

Organic Synthesis Applications

2.1 Suzuki-Miyaura Cross-Coupling Reaction

One of the most prominent applications of this compound is its role as a coupling agent in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are essential in pharmaceuticals and agrochemicals.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

| Boronic Acid Compound | Yield (%) | Reaction Time (h) | Catalyst Used |

|---|---|---|---|

| This compound | 85 | 2 | Pd(PPh₃)₂Cl₂ |

| Phenylboronic acid | 75 | 3 | Pd(OAc)₂ |

| 4-Fluorophenylboronic acid | 80 | 2.5 | Pd(PPh₃)₂Cl₂ |

Case Studies

3.1 Inhibition of DYRK1A Kinase

Recent studies have highlighted the potential of fluoro derivatives, including those related to this compound, as selective inhibitors of DYRK1A kinase. This inhibition has shown promise in cognitive rescue strategies for conditions such as Down syndrome by improving memory and learning capabilities in preclinical models .

Case Study Summary:

- Objective: Evaluate cognitive improvement via DYRK1A inhibition.

- Model: Ts65Dn mouse model.

- Results: Significant improvement in cognitive tasks (Morris water maze) with treated groups compared to controls.

属性

IUPAC Name |

(2,3-difluoro-6-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVNSQQTZBWDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。